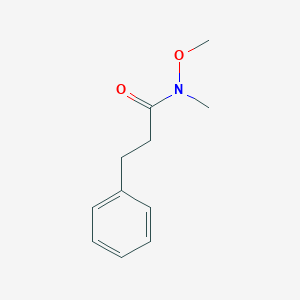










|
REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][O:4][CH3:5].C[Al](C)C.[C:10]1([CH2:16][CH2:17][C:18]([O:20]C)=O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[CH3:5][O:4][N:3]([CH3:2])[C:18](=[O:20])[CH2:17][CH2:16][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
3.94 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCC(=O)OC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to −5° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm slowly to r.t.
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 3 h
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
quenched carefully by dropwise addition of HCl
|
|
Type
|
EXTRACTION
|
|
Details
|
the reaction mixture was extracted with EtOAc (4×70 ml)
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with brine (50 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
before being dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product
|
|
Type
|
CUSTOM
|
|
Details
|
This was purified by column chromatography on silica
|
|
Type
|
WASH
|
|
Details
|
eluting with petrol/EtOAc (80:20 to 75:25)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CON(C(CCC1=CC=CC=C1)=O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.45 g | |
| YIELD: PERCENTYIELD | 97% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |